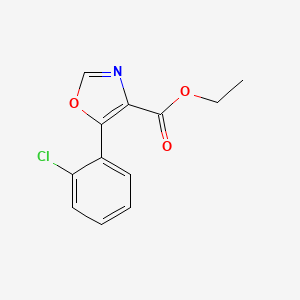

ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate

Beschreibung

Ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group at the 4-position and a 2-chlorophenyl group at the 5-position of the oxazole ring. It has gained attention in the field of medicinal chemistry due to its potential biological activities and applications.

Eigenschaften

IUPAC Name |

ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-11(17-7-14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGZSSMHCVAAPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzoyl chloride with ethyl glycinate hydrochloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological activities and properties.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate has been investigated for its antimicrobial properties against a range of pathogens. Studies indicate that derivatives of this compound exhibit activity against Staphylococcus aureus , Escherichia coli , and Candida albicans . The compound's structure allows it to interact effectively with microbial targets, making it a candidate for developing new antibiotics and antifungal agents.

Pharmacological Studies

Research has shown that compounds with similar oxazole structures often possess biological activities such as anti-inflammatory and anticancer properties. Ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate has been studied for its potential to inhibit specific enzymes involved in inflammatory pathways, which could lead to novel treatments for inflammatory diseases.

Materials Science

Organic Light-Emitting Diodes (OLEDs)

The compound is utilized in the development of OLED materials due to its favorable electronic properties. Its incorporation into OLEDs enhances the efficiency and stability of these devices, making it valuable for applications in display technology and lighting solutions.

Polymer Chemistry

Ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate can serve as a building block in the synthesis of advanced polymers. These polymers may exhibit unique optical and electronic properties suitable for various applications in electronics and photonics.

Chemical Synthesis

Synthetic Routes

The synthesis of ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic pathway includes:

- Formation of the oxazole ring through cyclization reactions.

- Introduction of the chlorophenyl group via electrophilic substitution.

- Esterification to yield the final product.

This synthetic versatility allows for the modification of the compound to enhance its biological properties or to create derivatives with tailored functionalities.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate against various strains of bacteria and fungi. The results demonstrated significant inhibition zones compared to standard antibiotics, suggesting its potential as a lead compound for drug development.

Case Study 2: OLED Performance

In research conducted on OLED applications, devices incorporating ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate exhibited improved luminescence and operational stability compared to traditional materials. This finding highlights the compound's role in advancing display technologies.

Wirkmechanismus

The mechanism of action of ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylate

- Ethyl 5-(2,4-dichlorophenyl)-1,3-oxazole-4-carboxylate

- Ethyl 5-(2-bromophenyl)-1,3-oxazole-4-carboxylate

Uniqueness

Ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate is unique due to the specific positioning of the 2-chlorophenyl group, which can influence its biological activity and chemical reactivity. The presence of the ethyl ester group also contributes to its distinct properties, making it a valuable compound for various applications.

Biologische Aktivität

Ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

Ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate features a five-membered oxazole ring with a chlorophenyl substituent, enhancing its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 251.67 g/mol. The presence of the chlorophenyl group is crucial, as it influences the compound's interaction with biological targets.

Synthesis

The synthesis of ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate typically involves the reaction of 2-chlorobenzoic acid derivatives with ethyl oxalate under acidic conditions. Various methods have been reported in literature for synthesizing related oxazole derivatives, which often exhibit similar biological properties.

Anticancer Activity

Research indicates that compounds containing the oxazole moiety, including ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate, demonstrate notable anticancer properties. For instance:

- Cytotoxicity : A study evaluated several oxazole derivatives against various cancer cell lines (HT-1080, MCF-7, A-549) and found significant cytotoxic activity with IC50 values ranging from 19.56 µM to higher concentrations depending on the specific derivative tested .

- Mechanism of Action : The mechanism involves apoptosis induction through caspase activation and cell cycle arrest at the G2/M phase, indicating potential for further development as anticancer agents .

Antimicrobial Activity

The biological activity of ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate extends to antimicrobial effects. Compounds with similar structures have shown:

- Antibacterial Effects : Studies have reported that oxazole derivatives exhibit inhibitory effects against various bacterial strains. For example, modifications to the oxazole ring can enhance antibacterial potency by altering binding affinities to bacterial enzymes .

Hypolipidemic Activity

Another area of interest is the hypolipidemic properties associated with oxazole derivatives. Research on related compounds has indicated:

- Cholesterol Reduction : Some derivatives have been shown to significantly reduce serum cholesterol and triglyceride levels in animal models . This suggests that ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate may also possess lipid-lowering effects.

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.